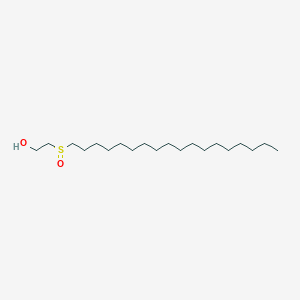
Ethanol, 2-(octadecylsulfinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-(octadecylsulfinyl)-, typically involves the oxidation of octadecyl sulfide to octadecyl sulfoxide, followed by the reaction with ethanol. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of ethanol, 2-(octadecylsulfinyl)-, may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-(octadecylsulfinyl)-, undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group to sulfone using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfoxide group back to sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: Formation of 2-(octadecylsulfonyl)ethanol.
Reduction: Formation of 2-(octadecylthio)ethanol.
Substitution: Formation of various substituted ethanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(octadecylsulfinyl)-, has diverse applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, personal care products, and industrial lubricants.
Wirkmechanismus
The mechanism of action of ethanol, 2-(octadecylsulfinyl)-, involves its interaction with lipid bilayers and proteins due to its amphiphilic structure. The sulfinyl group can form hydrogen bonds and dipole-dipole interactions, while the long octadecyl chain provides hydrophobic interactions. These properties enable it to modulate membrane fluidity and protein function, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Octadecylthio)ethanol: Similar structure but with a sulfide group instead of a sulfoxide.
2-(Octadecylsulfonyl)ethanol: Similar structure but with a sulfone group instead of a sulfoxide.
2-(Hexadecylsulfinyl)ethanol: Similar structure but with a shorter hexadecyl chain.
Uniqueness
Ethanol, 2-(octadecylsulfinyl)-, is unique due to its specific sulfinyl group, which provides distinct chemical reactivity and interaction capabilities compared to its sulfide and sulfone analogs. The long octadecyl chain also imparts unique amphiphilic properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
58840-42-9 |
|---|---|
Molekularformel |
C20H42O2S |
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
2-octadecylsulfinylethanol |
InChI |
InChI=1S/C20H42O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23(22)20-18-21/h21H,2-20H2,1H3 |
InChI-Schlüssel |
UTZYFZIZLDQCRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCS(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


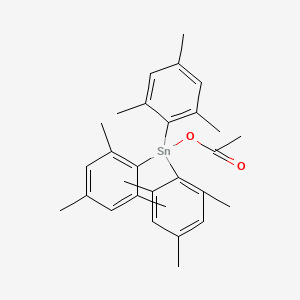
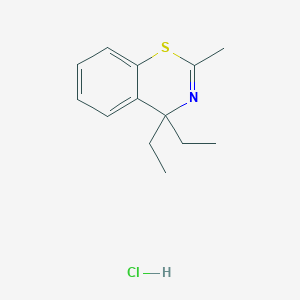

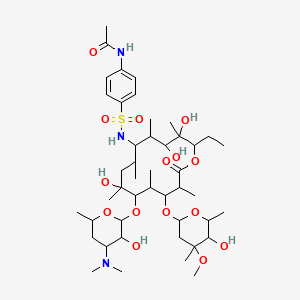
![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
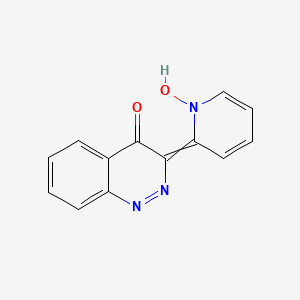
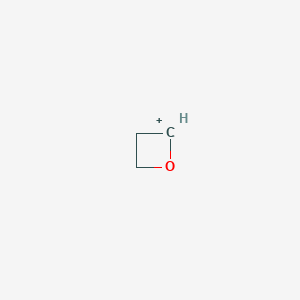


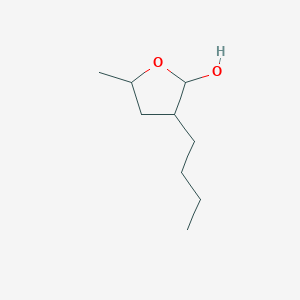
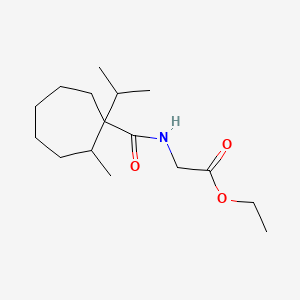
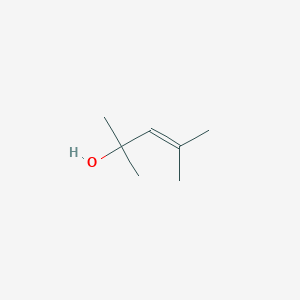
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)

